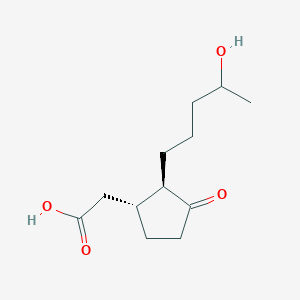
(-)-11-Hydroxy-9,10-dihydrojasmonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-11-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid that is 9,10-dihydrojasmonic acid substituted by a hydroxy group at position 11 (the 1R,2R-stereoisomer).
Aplicaciones Científicas De Investigación
Metabolism in Plants (-)-11-Hydroxy-9,10-dihydrojasmonic acid is metabolized in barley shoots, where it is transformed into major and minor metabolites, including its O(11)-β-D-glucopyranoside and (-)-9,10-dihydro-12-hydroxyjasmonic acid, indicating its involvement in plant growth regulatory processes (Meyer et al., 1989).
Biotransformation in Barley In barley, (-)-11-Hydroxy-9,10-dihydrojasmonic acid undergoes biotransformation to produce various amino acid conjugates, such as N-[(−)9,10-dihydrojasmonoyl]valine, indicating its metabolic versatility in plants (Meyer et al., 1991).
Role in Jasmonic Acid Synthesis This compound plays a role in the synthesis and accumulation of jasmonic acid and its derivatives in plants, as evidenced by its presence in Arabidopsis thaliana and its influence on plant defense and developmental processes (Gidda et al., 2003).
Fungal Metabolites It is also identified as a metabolite in the fungus Botryodiplodia theobromae, suggesting its broader biological significance beyond just plants (Miersch et al., 1991).
Synthetic Applications This compound is involved in the synthesis of dihydrojasmone, a fragrance compound, showcasing its potential in industrial applications (Subramaniam et al., 1979).
Propiedades
Nombre del producto |
(-)-11-Hydroxy-9,10-dihydrojasmonic acid |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-(4-hydroxypentyl)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h8-10,13H,2-7H2,1H3,(H,15,16)/t8?,9-,10-/m1/s1 |
Clave InChI |
ZJPORBFEYXKGKA-VXRWAFEHSA-N |
SMILES isomérico |
CC(CCC[C@@H]1[C@H](CCC1=O)CC(=O)O)O |
SMILES canónico |
CC(CCCC1C(CCC1=O)CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



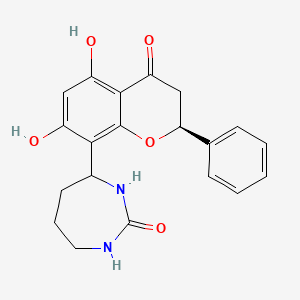
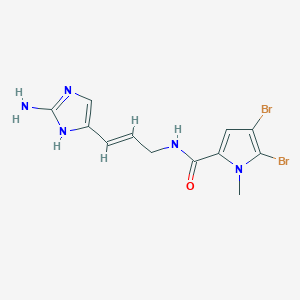



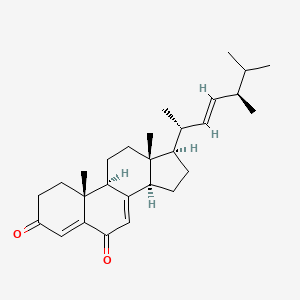


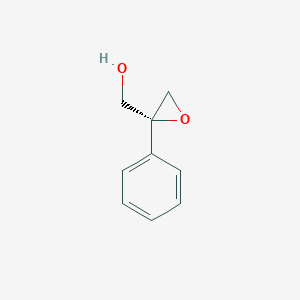
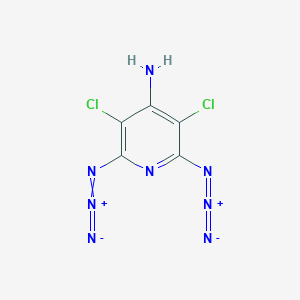



![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)